molecular formula C21H17N3O4S B3003404 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 378207-95-5

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B3003404
CAS No.: 378207-95-5
M. Wt: 407.44
InChI Key: PYGQQSJYHZHNIF-GXDHUFHOSA-N
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Description

The compound “(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile” is a structurally complex acrylonitrile derivative characterized by a thiazole core substituted with a benzodioxole group at the 4-position and an (E)-configured acrylonitrile moiety linked to a 3,4-dimethoxyphenylamino group. This compound is part of a broader class of thiazole-acrylonitrile hybrids, which are frequently explored for pharmacological and material science applications due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-25-17-6-4-15(8-19(17)26-2)23-10-14(9-22)21-24-16(11-29-21)13-3-5-18-20(7-13)28-12-27-18/h3-8,10-11,23H,12H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQQSJYHZHNIF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a complex organic molecule that incorporates a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's molecular formula is C19H12N4O4SC_{19}H_{12}N_{4}O_{4}S, with a molecular weight of approximately 392.39 g/mol. The key structural components include:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Often associated with antioxidant properties.
  • Acrylonitrile group : Implicated in numerous chemical reactions and biological interactions.

Predicted Biological Activities

Computer-aided predictions indicate that this compound may exhibit a range of pharmacological activities. Similar compounds have demonstrated:

  • Anticancer activity : Many thiazole derivatives have been reported to inhibit cancer cell proliferation.
  • Antimicrobial properties : Compounds with benzo[d][1,3]dioxole structures often show significant antibacterial and antifungal effects.
  • Anti-inflammatory effects : The presence of specific functional groups can modulate inflammatory pathways.

The biological activity of this compound likely stems from its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in disease processes, such as those in cancer metabolism or inflammatory pathways.
  • Receptor modulation : It could interact with receptors, altering signaling pathways that affect cell growth and survival.

Anticancer Activity

A study focusing on related thiazole derivatives highlighted their ability to inhibit cancer cell lines effectively. For instance, compounds similar in structure to the target compound exhibited IC50 values ranging from 5 to 20 µM against various cancer types . These findings suggest that the target compound may possess similar anticancer properties.

Antimicrobial Properties

Research has shown that compounds containing the benzo[d][1,3]dioxole moiety demonstrate significant antimicrobial activity. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives . This indicates potential for the target compound in treating bacterial infections.

Anti-inflammatory Effects

Another relevant study investigated the anti-inflammatory effects of thiazole derivatives. It was found that these compounds could reduce inflammation markers such as TNF-alpha and IL-6 in vitro . Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Thiazole Derivative AThiazole + Phenolic GroupAnticancer15
Benzodioxole Analog BBenzodioxole + Alkyl SubstituentsAntimicrobial10
Thiazolidine CThiazole + Various SubstituentsAnti-inflammatory12

Scientific Research Applications

Structural Characteristics

The compound can be characterized by its molecular formula C19H14N4O3SC_{19}H_{14}N_4O_3S, which indicates the presence of multiple functional groups that contribute to its reactivity and biological activity. The key structural components include:

  • Thiazole Ring : Known for its role in various biological activities, particularly in medicinal chemistry.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties and other therapeutic effects.
  • Dimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, crucial for cancer therapy.
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have demonstrated the efficacy of related compounds in inhibiting tumor growth:

  • Study 1 : A compound with a similar thiazole structure was shown to reduce tumor size in xenograft models by targeting specific cellular pathways involved in cancer progression.
  • Study 2 : Another derivative demonstrated potent activity against various cancer cell lines, exhibiting IC50 values in the low micromolar range.

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its effectiveness against various pathogens could make it a candidate for further research in infectious disease treatment.

Case Studies

Research has indicated:

  • Study 1 : The compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Study 2 : Antifungal activity was noted against common fungal strains, suggesting potential applications in treating fungal infections.

Agricultural Chemistry

The unique properties of this compound may also extend to agricultural applications as a pesticide or herbicide. Its ability to modulate biological pathways can be leveraged to develop new agrochemicals.

Materials Science

Due to its structural characteristics, this compound may find applications in materials science, particularly in the development of organic electronics or photonic devices. The incorporation of such compounds into polymer matrices could enhance their electronic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Thiazole Core Substituents on Acrylonitrile Moiety Key Features Reported Activity/Applications References
Target Compound 4-(benzo[d][1,3]dioxol-5-yl) (3,4-dimethoxyphenyl)amino Electron-donating groups (methoxy, benzodioxole); E-configuration Not explicitly reported in evidence
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile 4-(3,4-dichlorophenyl) benzo[d][1,3]dioxol-5-ylamino Electron-withdrawing Cl substituents; commercial availability Potential bioactivity (structural analog)
(E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-(4-nitrophenyl) 3,4-dimethoxyphenyl Strong electron-withdrawing nitro group; enhanced π-conjugation Reactivity modulation (inferred)
Benzothiazole-2-yl acrylonitrile derivatives (e.g., 4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl arylsulfonamides) Varying aryl groups Pyrimidine-sulfonamide Condensation synthesis; antiviral optimization Potent anti-HSV activity; Hsp90α inhibition
TP1 dye: (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile 4-(diphenylamino)thiophene Benzo[d]thiazol-2-yl Fluorescent chemosensor; turn-on fluorescence for CN⁻ Cyanide detection (LOD: 4.24 × 10⁻⁸ M)

Pharmacological and Functional Comparisons

  • Antiviral Activity : Benzothiazole-acrylonitrile hybrids () exhibit anti-HSV activity via Hsp90α inhibition, suggesting the target compound’s thiazole core and acrylonitrile linkage could be optimized for similar targets .
  • Sensing Applications : TP1 dye () demonstrates that acrylonitrile-thiazole conjugates with extended π-systems (e.g., thiophene bridges) enable selective anion sensing. The target compound’s dimethoxyphenyl group may modulate fluorescence quenching or binding affinity .

Commercial and Industrial Relevance

  • Availability : Dichlorophenyl and nitro-substituted analogues are commercially available (), indicating industrial interest in thiazole-acrylonitrile scaffolds for drug discovery and materials .
  • Synthetic Flexibility : The target compound’s methoxy and benzodioxole groups offer sites for further functionalization (e.g., demethylation, oxidation) to generate metabolites or derivatives with altered bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile?

  • Answer : The compound can be synthesized via Knoevenagel condensation, where a substituted thiazole aldehyde reacts with an activated nitrile precursor. For example, a general procedure involves refluxing substituted benzaldehydes with cyanoacetamide derivatives in anhydrous methanol with sodium methoxide as a base, followed by purification via column chromatography (hexane/EtOAc gradients) . Key intermediates like 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carbaldehyde must be prepared first using Hantzsch thiazole synthesis, combining α-haloketones with thiourea derivatives .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Answer :

  • 1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., E-configuration of acrylonitrile via coupling constants J = 12–16 Hz) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between aromatic rings and hydrogen bonding involving methoxy groups) .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Answer :

  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or epigenetic targets (e.g., HDACs) using fluorescence-based assays .
  • Antioxidant activity : Employ DPPH radical scavenging assays to assess redox-modulating properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer :

  • Analog design : Modify substituents on the thiazole (e.g., replace benzo[d][1,3]dioxol-5-yl with 3,4-dimethoxyphenyl) or acrylonitrile moiety (e.g., vary amino groups) .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser768 in EGFR) .
  • Data analysis : Apply multivariate statistics (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Answer :

  • Standardize assays : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and controls (e.g., doxorubicin as a reference) .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity to the purported target .
  • Replicate syntheses : Confirm compound identity and purity across labs via interlaboratory NMR and HPLC-MS comparisons .

Q. How can computational modeling enhance mechanistic understanding of its activity?

  • Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., in GROMACS) to assess binding mode persistence .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic attack .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Key Challenges and Solutions

  • Low solubility : Improve via PEGylation or formulation with cyclodextrins .
  • Off-target effects : Use CRISPR-Cas9 knockouts to confirm target specificity .
  • Scale-up issues : Optimize flow chemistry for continuous synthesis (e.g., microreactors with 80% yield improvement) .

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